molecular formula C15H13N3OS B12891925 N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide CAS No. 60782-37-8

N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide

Cat. No.: B12891925
CAS No.: 60782-37-8
M. Wt: 283.4 g/mol
InChI Key: JEBXSCDOXUXQIH-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbonothioyl)benzamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolopyridine core fused with a benzamide moiety. The compound’s structural complexity and potential biological activities make it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbonothioyl)benzamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines in the presence of a base like potassium hydroxide (KOH) can yield the desired pyrrolopyridine derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbonothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbonothioyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbonothioyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit FGFRs, which play a crucial role in cell proliferation and migration. By binding to these receptors, the compound can disrupt signaling pathways, leading to reduced tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbonothioyl)benzamide is unique due to its specific combination of a pyrrolopyridine core with a benzamide moiety, which imparts distinct chemical and biological properties. Its ability to target FGFRs specifically sets it apart from other similar compounds.

Properties

CAS No.

60782-37-8

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

N-(2,3-dihydropyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide

InChI

InChI=1S/C15H13N3OS/c19-14(12-5-2-1-3-6-12)17-15(20)18-10-8-11-7-4-9-16-13(11)18/h1-7,9H,8,10H2,(H,17,19,20)

InChI Key

JEBXSCDOXUXQIH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=CC=N2)C(=S)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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